This compound can be classified as an amino acid derivative. Amino acids are organic compounds that serve as the building blocks of proteins and play vital roles in metabolic pathways. The presence of the pyrrolidine ring adds a unique cyclic structure, which may influence its biological activity and solubility characteristics.
The synthesis of [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can be approached through several synthetic routes, often involving the following general steps:
The molecular structure of [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can be described by several key features:
The three-dimensional structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond angles, distances, and conformational flexibility.
[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can participate in various chemical reactions typical for amino acids:
The mechanism of action for [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is hypothesized based on its structural similarity to neurotransmitters like acetylcholine:
The physical and chemical properties of [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid are crucial for understanding its behavior in biological systems:
The potential applications of [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid span various fields:
Pyrrolidine-containing compounds have established a transformative legacy in pharmaceutical development, with 37 FDA-approved drugs incorporating this heterocycle as a core structural element [1]. This saturated five-membered nitrogen ring provides exceptional three-dimensional (3D) structural diversity, enabling precise interactions with biological targets. Historically, natural pyrrolidine alkaloids like nicotine served as foundational templates for synthetic drug design, demonstrating early recognition of their bioactivity [1] [8]. The integration of pyrrolidine into clinical agents accelerated dramatically with the introduction of captopril in the 1980s, an angiotensin-converting enzyme (ACE) inhibitor that revolutionized hypertension treatment. Its design exploited the pyrrolidine-thiol moiety for zinc coordination within the ACE active site, establishing pyrrolidine as a privileged scaffold for enzyme inhibition [7]. Subsequent milestones include antiviral agents like elbasvir (hepatitis C NS5A inhibitor) and neurological drugs such as aniracetam, highlighting the scaffold's therapeutic versatility across diverse disease categories [3] [7]. The enduring pharmaceutical value of pyrrolidine derivatives is further evidenced by recent FDA approvals (2015-2023), including daridorexant (insomnia), pacritinib (myelofibrosis), and futibatinib (cholangiocarcinoma), collectively treating conditions spanning oncology, neuroscience, and metabolic disorders [3].
Table 1: Historically Significant Pyrrolidine-Containing Drugs [1] [3] [7]
Drug Name | Therapeutic Category | Key Structural Features | Approval/Discovery Era |
---|---|---|---|
Captopril | Antihypertensive | Pyrrolidine-2-thiocarboxylic acid | 1981 |
Nicotine | Alkaloid (various effects) | N-Methylpyrrolidine linked to pyridine | Natural product |
Elbasvir | Antiviral (HCV) | Macrocycle-linked pyrrolidine core | 2016 |
Aniracetam | Nootropic | 2-Pyrrolidinone derivative | 1990s (Europe/Japan) |
Daridorexant | Insomnia (Orexin antagonist) | Benzyl-pyrrolidine ether | 2022 |
The pyrrolidine ring offers unparalleled advantages in rational drug design due to its distinct physicochemical and spatial properties. Crucially, the sp³-hybridization of ring atoms enables efficient exploration of pharmacophore space, while pseudorotation (low-energy ring puckering) permits access to multiple conformations, enhancing binding adaptability to biological targets [1]. Compared to planar aromatic systems like pyrrole, pyrrolidine exhibits superior aqueous solubility (LogS: 0.854 vs. pyrrole's -0.175) and enhanced hydrogen-bonding capacity (pKBHX: 2.59 vs. pyrrole's 0.15), directly influencing pharmacokinetic behavior [1]. These properties are quantified in Table 2.
Table 2: Key Physicochemical Parameters of Pyrrolidine vs. Related Scaffolds [1]
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
LogS | 0.854 | -0.175 | -2.642 |
PSA (Ų) | 16.464 | 13.964 | 0 |
H-Bond Donors | 1.0 | 1.0 | 0 |
H-Bond Acceptors | 1.5 | 0.5 | 0 |
Stereochemistry critically governs biological activity in substituted pyrrolidines. With up to four chiral centers possible, stereoisomers exhibit distinct target interactions. For example, the (S)-proline-derived L-prolinol serves as a key intermediate for drugs like avanafil (erectile dysfunction), where stereocenters dictate phosphodiesterase-5 binding affinity [7]. Modern synthetic innovations, such as photo-promoted ring contraction of pyridines using silylboranes, now provide efficient access to complex bicyclic pyrrolidines like 6-silyl-2-azabicyclo[3.1.0]hex-3-enes, expanding accessible chemical space for drug discovery [9]. These advances enable the synthesis of functionalized derivatives bearing esters, amides, alkenes, alkynes, and fluorinated groups, crucial for optimizing target engagement and ADME properties [9]. Hybrid molecules merging pyrrolidine with pharmacophores like benzoylthiourea, thiohydantoin, or sulfonamide demonstrate enhanced bioactivity profiles, exemplified by cholinesterase inhibitors (e.g., compound 15g, IC₅₀ = 0.029 µM for AChE) [3].
This target compound (C₁₄H₂₀N₂O₂, CAS 1353985-91-7) integrates critical structural motifs recognized for enhancing ligand-receptor interactions and pharmacokinetic properties [2] [6]. Its molecular architecture features:
Retrosynthetic analysis suggests viable routes via N-alkylation of 1-benzyl-3-(methylamino)pyrrolidine with bromoacetic acid derivatives, or reductive amination of 1-benzylpyrrolidin-3-one with methylaminoacetic acid precursors [6] [7]. The compound's structural similarity to pharmacologically active analogs includes:
The strategic incorporation of both hydrophobic (benzyl), basic (tertiary amine), and acidic (carboxyl) functionalities within a single molecule positions this compound as a versatile scaffold for developing modulators of enzymes, receptors, and transporters implicated in metabolic, neurological, and oncological diseases.
Table 3: Structural Features and Potential Bioactivity Correlations of the Target Compound
Structural Feature | Physicochemical Contribution | Potential Biological Role |
---|---|---|
1-Benzylpyrrolidine | Increased lipophilicity (cLogP +2.1) | Membrane penetration; GPCR/kinase interaction |
Tertiary amine (pyrrolidine N) | Basic center (pKa ~10) | Protonation at physiological pH; cation-π bonds |
Methylamino spacer | Rotatable bonds (n=2) | Conformational adaptability |
Acetic acid terminus | Acidic functionality (pKa ~4.2); PSA ↑ | Solubility enhancement; metal coordination |
Molecular weight (248.3 g/mol) | Within Lipinski's limits | Oral bioavailability potential |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1